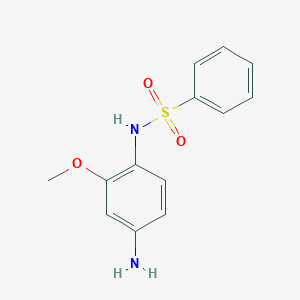

N-(4-amino-2-methoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-13-9-10(14)7-8-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJMWUWHCFJTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354535 | |

| Record name | Benzenesulfonamide, N-(4-amino-2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82565-49-9 | |

| Record name | Benzenesulfonamide, N-(4-amino-2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-amino-2-methoxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-amino-2-methoxyaniline+benzenesulfonyl chloride→this compound+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

N-(4-amino-2-methoxyphenyl)benzenesulfonamide serves as a crucial building block in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. The compound's ability to undergo these reactions makes it valuable for creating new chemical entities with potential applications in pharmaceuticals and materials science.

2. Enzyme Inhibition Studies:

The compound has been employed in research focusing on enzyme inhibition. Its structural features allow it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms. For instance, it has been investigated for its inhibitory effects on carbonic anhydrase enzymes, which are vital in physiological processes.

Biological Applications

1. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and parasites, including Leishmania species. This suggests potential applications in treating infectious diseases.

2. Anticancer Potential:

The compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and microtubule destabilization. For example, cytotoxicity assays revealed significant effects against human cancer cell lines such as DU145 and K562, with IC50 values indicating effective cell death at low concentrations (see Table 1).

| Cell Line | IC50 (µM) | % Cell Viability |

|---|---|---|

| DU145 | 15.3 | 45% |

| K562 | 12.7 | 38% |

Case Studies

1. Cytotoxicity Assays:

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (DU145 and K562), the compound exhibited notable IC50 values, indicating effective cell death at low concentrations.

2. Antimicrobial Activity Evaluation:

Another study focused on its antimicrobial effects against Leishmania species showed that the compound had a selectivity index higher than traditional treatments like Amphotericin B, showcasing its potential as an alternative therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of N-(4-amino-2-methoxyphenyl)benzenesulfonamide with four analogs:

*LogP values are estimated using fragment-based methods.

Key Observations:

Fluorination (as in the 4-fluoro analog) introduces electronegativity, improving metabolic stability and altering electronic distribution . Bulkier groups (e.g., benzyl in N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide) reduce solubility but may enhance receptor selectivity .

Lipophilicity :

- The target compound has moderate lipophilicity (LogP ~1.8), making it more membrane-permeable than the highly fluorinated T0901317 (LogP ~4.9), which is optimized for nuclear receptor binding .

This compound:

- Antibacterial Activity: Sulfonamides are historically significant as antibiotics; the amino group may enhance interaction with bacterial dihydropteroate synthase .

Analogs:

N-(4-Methoxyphenyl)benzenesulfonamide :

4-Fluoro Analog :

- Fluorine's electron-withdrawing effects may improve pharmacokinetics, as seen in FDA-approved fluorinated drugs .

T0901317: A synthetic LXR agonist with EC₅₀ values in the nanomolar range, highlighting the impact of trifluoromethyl groups on receptor affinity .

Biological Activity

N-(4-amino-2-methoxyphenyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an aromatic system, characterized by the following structural formula:

This compound is notable for its antimicrobial and anti-inflammatory properties, which are typical of many sulfonamide derivatives. The presence of the amino group and methoxy substituent enhances its solubility and biological activity.

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes involved in folic acid synthesis, which is crucial for bacterial growth. This inhibition disrupts essential metabolic pathways in bacteria, leading to their death.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. This activity is largely attributed to its ability to inhibit folic acid synthesis, a critical pathway for bacterial survival. In vitro studies have shown that it effectively reduces the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. For example, it may reduce inflammation in models of arthritis or other inflammatory diseases by inhibiting key inflammatory mediators.

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, comparable to established antibiotics.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked decrease in paw edema, suggesting its potential use in treating inflammatory conditions .

- Pharmacokinetic Studies : Theoretical pharmacokinetic parameters were assessed using computational models. These studies indicated favorable absorption and distribution characteristics, suggesting good bioavailability for therapeutic use .

Comparative Analysis with Other Sulfonamides

The following table summarizes the biological activities of selected sulfonamide derivatives compared to this compound:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Significant | Moderate | Effective against various bacterial strains |

| 4-Amino-N-(2-pyrimidinyl)benzenesulfonamide | High | Low | Commonly used as an antibiotic |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Moderate | Moderate | Exhibits different antimicrobial properties |

| 4-Amino-N-(4-fluorophenyl)benzenesulfonamide | High | Low | Enhanced lipophilicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-amino-2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized to minimize byproducts?

- Methodology : The synthesis typically involves sulfonylation of 4-amino-2-methoxyaniline with benzenesulfonyl chloride. Key parameters include temperature control (0–5°C), use of anhydrous solvents (e.g., dichloromethane), and stoichiometric excess of the sulfonyl chloride to ensure complete reaction. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from intermediates like unreacted aniline or disubstituted byproducts .

Q. How can single-crystal X-ray diffraction (XRD) be employed to resolve the compound’s molecular geometry and hydrogen-bonding interactions?

- Methodology : Crystallize the compound via slow evaporation in a polar aprotic solvent (e.g., DMSO). Data collection using a diffractometer (Mo-Kα radiation) and refinement with SHELX or WinGX allows precise determination of bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). For visualization, ORTEP-III is recommended to generate thermal ellipsoid plots and analyze packing motifs .

Q. What in vitro assays are suitable for preliminary screening of its anticancer activity?

- Methodology : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. IC₅₀ values can be determined via dose-response curves. Structural analogs with sulfonamide and methoxy groups have shown comparable activity to doxorubicin, suggesting similar mechanisms (e.g., topoisomerase inhibition) .

Advanced Research Questions

Q. How can Multiwfn software analyze the compound’s electron density distribution to predict reactive sites?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to generate wavefunction files. Use Multiwfn to compute electrostatic potential (ESP) maps, localized orbital locator (LOL) surfaces, and Fukui indices. Regions with high ESP negativity (e.g., sulfonamide oxygen) indicate nucleophilic reactivity, while aromatic rings with low electron density may participate in π-π stacking .

Q. What strategies address crystallographic challenges such as twinning or weak diffraction in this compound?

- Methodology : For twinned crystals, use SHELXL’s TWIN/BASF commands . Weak diffraction can be mitigated by cryocooling (100 K) or using synchrotron radiation. High-resolution data (≤1.0 Å) improves refinement accuracy, particularly for disordered methoxy or sulfonamide groups .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodology : Systematically modify substituents (e.g., replace methoxy with halogen or bulkier groups) and evaluate changes in biological activity. Quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and H-bond acceptor count can predict pharmacokinetic properties. Analogues with dichlorobenzene substitutions (e.g., 3,4-dichloro derivatives) show improved antimicrobial potency due to enhanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.